2,5-Dibromo-3-(chloromethyl)pyridine
Description
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2,5-dibromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2H2 |
InChI Key |
HUCIOAWJCSKZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 3-(Chloromethyl)pyridine
Direct bromination of 3-(chloromethyl)pyridine presents challenges due to competing directing effects. The nitrogen atom in pyridine strongly directs electrophilic substitution to the meta position (relative to itself), while the chloromethyl group at position 3 exerts a weaker ortho/para-directing influence. To achieve bromination at positions 2 and 5, reaction conditions must balance these effects.
In practice, bromination with liquid bromine in acetic acid at 50–60°C has been shown to favor dibromination at positions 2 and 5 in analogous pyridine derivatives. For 3-(chloromethyl)pyridine, this approach may require excess bromine (2.2 equiv.) and extended reaction times (6–8 hours) to achieve complete conversion. However, competing side reactions, such as over-bromination or decomposition of the chloromethyl group, necessitate careful temperature control and stoichiometric monitoring.
Stability Considerations for the Chloromethyl Group
The chloromethyl moiety is susceptible to hydrolysis under acidic or aqueous conditions. To mitigate this, anhydrous solvents (e.g., dichloromethane) and inert atmospheres are critical during bromination. Post-reaction workup typically involves quenching with sodium thiosulfate to remove excess bromine, followed by neutralization with sodium bicarbonate.
Stepwise Synthesis via Aminopyridine Intermediates
Acetylation and Bromination of 3-Aminopyridine Derivatives
A proven strategy for dibromopyridines involves starting with aminopyridine precursors. For example, 3-amino-5-bromopyridine can be acetylated to protect the amine, followed by bromination at position 2, and subsequent deprotection and functionalization. Adapting this route for 2,5-dibromo-3-(chloromethyl)pyridine:
- Acylation : 3-Aminopyridine is treated with acetic anhydride (1.5 equiv.) under reflux to form 3-acetamidopyridine.
- Bromination : The acetylated intermediate undergoes bromination with liquid bromine (2.2 equiv.) at 45–55°C, yielding 2,5-dibromo-3-acetamidopyridine.
- Deprotection and Chloromethylation : Hydrolysis of the acetamide group (via HCl/EtOH) regenerates the amine, which is then converted to the chloromethyl group. This step remains hypothetical but could involve a Sandmeyer-type reaction using CuCl and HCl.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Acylation | 92 | Acetic anhydride, reflux, 2 h |
| Bromination | 78 | Br₂, 50°C, 3 h |
| Deprotection | 85 | 6M HCl, ethanol, 1 h |
Post-Bromination Chloromethylation Approaches
Friedel-Crafts Alkylation of 2,5-Dibromopyridine
Introducing the chloromethyl group after dibromination avoids directing-effect conflicts. Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., AlCl₃) could theoretically install the chloromethyl group at position 3. However, pyridine’s electron-deficient ring limits reactivity, necessitating harsh conditions (e.g., 100°C, 24 h) that risk decomposition.
Radical Chloromethylation
Radical-mediated chloromethylation offers an alternative. Using azobisisobutyronitrile (AIBN) as an initiator and CCl₄ as both solvent and chlorine source, the reaction proceeds via a radical chain mechanism. This method has demonstrated success in chloromethylating aromatic rings but requires rigorous exclusion of oxygen and light.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Fewer steps | Low regioselectivity | 30–40* |
| Stepwise (Aminopyridine) | High purity, scalable | Multi-step, moderate yields | 50–60* |
| Post-Bromination | Avoids directing conflicts | Harsh conditions, side reactions | 20–35* |
*Estimated based on analogous reactions.
Experimental Optimization and Challenges
Catalytic Enhancements
The use of cuprous bromide (CuBr) as a catalyst in diazotization reactions improves yields by facilitating radical intermediates. For chloromethylation, CuCl₂ may similarly enhance efficiency.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may compete in nucleophilic reactions. Ethanol and dichloromethane remain preferable for bromination and chlorination steps, respectively.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less halogenated pyridine derivatives.
Scientific Research Applications
2,5-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(chloromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The bromine atoms on the pyridine ring can also participate in various reactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Inferred Properties :
- Molecular Formula : C$6$H$4$Br$_2$ClN
- Molecular Weight : ~285.36 g/mol (calculated by substituting -CH$3$ with -CH$2$Cl in 2,5-Dibromo-3-Methylpyridine) .
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dibromo-3-(chloromethyl)pyridine with high purity?
Methodological Answer: The synthesis typically involves sequential halogenation and functionalization. A plausible route includes:
Bromination : Direct bromination of 3-(chloromethyl)pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DCM at 0–5°C) to achieve 2,5-dibromination.
Chloromethylation : If starting from pyridine, introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Optimize stoichiometry (e.g., 2.2 equiv Br₂ per substitution site) to minimize polybrominated byproducts .
Advanced Research Question
Q. How can conflicting NMR data for 2,5-dibromo-3-(chloromethyl)pyridine derivatives be resolved?
Methodological Answer: Conflicts in NMR assignments (e.g., overlapping peaks for Br/Cl substituents) require advanced structural elucidation:
2D NMR Techniques : Use HSQC (¹H-¹³C correlation) and NOESY to distinguish coupling patterns and spatial proximity of substituents.
Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.
X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemistry confirmation .
Advanced Research Question
Q. What strategies mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?
Methodological Answer: To suppress undesired pathways (e.g., elimination or multiple substitutions):
Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance nucleophilicity.
Temperature Control : Conduct reactions at 0–25°C to limit thermal decomposition.
Protecting Groups : Temporarily protect bromine atoms with trimethylsilyl (TMS) groups to direct reactivity toward the chloromethyl site .
Basic Research Question
Q. How does the electronic environment of the pyridine ring influence reactivity in 2,5-dibromo-3-(chloromethyl)pyridine?
Methodological Answer: The electron-withdrawing bromine and chloromethyl groups create distinct electronic effects:
Hammett Analysis : Quantify substituent effects using σₚ values (Br: +0.23; CH₂Cl: +0.15) to predict reactivity at meta/para positions.
Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile reveals reduction potentials linked to electron-deficient regions.
UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λmax shifts) to correlate electronic structure with substituent arrangement .
Advanced Research Question
Q. What are the challenges in characterizing thermally unstable intermediates in the synthesis of 2,5-dibromo-3-(chloromethyl)pyridine?
Methodological Answer: Thermolabile intermediates (e.g., brominated precursors) require specialized techniques:
Low-Temperature NMR : Acquire ¹H/¹³C spectra at –40°C to slow decomposition.
In-Situ Monitoring : Use ReactIR or Raman spectroscopy to track transient species in real time.
Rapid Quenching : Employ freeze-drying or flash chromatography under inert atmospheres (N₂/Ar) to isolate intermediates .
Advanced Research Question
Q. How can 2,5-dibromo-3-(chloromethyl)pyridine serve as a building block for heterocyclic compound synthesis?
Methodological Answer: The compound’s dual functionality enables diverse transformations:
Cross-Coupling Reactions :
- Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.
- Buchwald-Hartwig Amination : Introduce amines at brominated positions with Pd₂(dba)₃/Xantphos.
Cyclization : React the chloromethyl group with nucleophiles (e.g., NH₃) to form pyrrolo[2,3-b]pyridine derivatives.
Catalyst Screening : Optimize ligand-metal pairs (e.g., Pd/Cu for Ullmann couplings) to enhance yields in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
